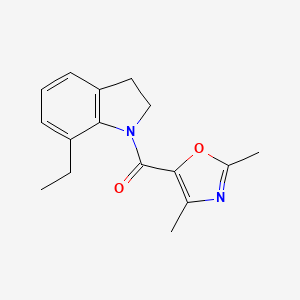
4-(1-Methylsulfonylpyrrolidin-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Methylsulfonylpyrrolidin-2-yl)phenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPSP and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of MPSP is not fully understood, but it is believed to act as a free radical scavenger and an inhibitor of inflammatory pathways. It has also been found to modulate the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
MPSP has been found to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various cell types, including neuronal cells and immune cells. MPSP has also been found to have neuroprotective effects, protecting neuronal cells from damage caused by oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MPSP is its high yield and purity, making it suitable for laboratory-scale synthesis. It is also relatively stable and easy to handle. However, one limitation of MPSP is that its mechanism of action is not fully understood, which may limit its potential applications in certain areas of research.
Zukünftige Richtungen
There are several future directions for research on MPSP. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases, such as neurodegenerative diseases and inflammatory disorders. Another area of interest is its potential use as a fluorescent probe for imaging biological systems. Finally, MPSP may have potential applications in the field of materials science, as it can be used to synthesize new materials with unique properties.
Conclusion:
In conclusion, 4-(1-Methylsulfonylpyrrolidin-2-yl)phenol is a chemical compound that has potential applications in various scientific fields. Its synthesis method has been optimized for high yield and purity, making it suitable for laboratory-scale synthesis. MPSP has been found to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. While its mechanism of action is not fully understood, MPSP has been found to have a range of biochemical and physiological effects. Its potential applications in the future include therapeutic agents, fluorescent probes, and materials science.
Synthesemethoden
The synthesis of MPSP involves the reaction of 4-hydroxybenzaldehyde with 1-methylsulfonyl-2-pyrrolidinone in the presence of a base. The reaction yields MPSP as a yellow crystalline solid. This method has been optimized for high yield and purity, making it suitable for laboratory-scale synthesis.
Wissenschaftliche Forschungsanwendungen
MPSP has been studied for its potential applications in various scientific fields. It has been found to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. MPSP has also been studied for its potential use as a fluorescent probe for imaging biological systems. In addition, it has been found to have potential applications in the field of materials science, as it can be used to synthesize new materials with unique properties.
Eigenschaften
IUPAC Name |
4-(1-methylsulfonylpyrrolidin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-16(14,15)12-8-2-3-11(12)9-4-6-10(13)7-5-9/h4-7,11,13H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJWJOONWSEMHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclopropyl-[2-(2-methylazepane-1-carbonyl)pyrrolidin-1-yl]methanone](/img/structure/B7629948.png)
![2,2,2-Trifluoro-1-[1-[2-(oxolan-2-ylmethoxy)ethyl]pyrrolidin-2-yl]ethanol](/img/structure/B7629949.png)
![7a-Methyl-3-(2-methylazepane-1-carbonyl)-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7629951.png)
![(8-Methyl-2-azaspiro[4.5]decan-2-yl)-(oxolan-2-yl)methanone](/img/structure/B7629957.png)
![N,N,1-trimethyl-3-propan-2-ylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7629980.png)

![[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrol-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7630003.png)

![2-Azaspiro[4.5]decan-2-yl-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B7630018.png)
![10-Acetyl-13-(2-methylpropyl)-6,10,13-triazadispiro[4.1.57.25]tetradecan-14-one](/img/structure/B7630031.png)
![N,N,3-trimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B7630035.png)
![(5-Chloropyrimidin-4-yl)-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)methanone](/img/structure/B7630037.png)
![2-(Methylsulfonylmethyl)-4,5-dihydrobenzo[e][1,3]benzothiazole](/img/structure/B7630039.png)
![N-[[1-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B7630045.png)